Lipophilicity: 3-Pyridinyl vs. 2-Pyridinyl Regioisomer
The target compound's calculated XLogP3 is 3.4 [1]. By comparison, the 2-pyridinyl regioisomer (2-(pyridin-2-yl)-4-(pyrrolidin-1-yl)quinoline) is predicted to have a slightly lower XLogP3 of approximately 3.1, based on consistent atom-based computation methods [2]. This difference arises from the altered electronic environment of the pyridine nitrogen, reducing lipophilicity in the 2-isomer.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | 2-(pyridin-2-yl)-4-(pyrrolidin-1-yl)quinoline: XLogP3 ≈ 3.1 |
| Quantified Difference | ΔXLogP3 ≈ +0.3 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
A 0.3 log unit increase in XLogP3 can translate to a ~2-fold higher predicted membrane permeability, making the 3-pyridinyl isomer preferable for applications requiring enhanced passive diffusion.
- [1] PubChem. (2025). Compound Summary for CID 453064, Quinoline, 2-(3-pyridinyl)-4-(1-pyrrolidinyl)-. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Predicted XLogP3 for 2-(pyridin-2-yl)-4-(pyrrolidin-1-yl)quinoline (CID 114564387). National Center for Biotechnology Information. View Source
